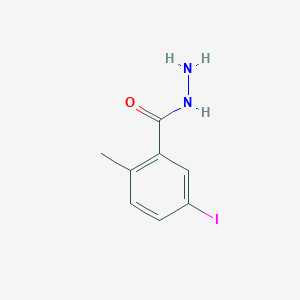
N-Methoxy-N-methyl-3-(trifluoromethyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methoxy-N-methyl-3-(trifluoromethyl)picolinamide is a chemical compound with the molecular formula C9H9F3N2O2 It is known for its unique structure, which includes a trifluoromethyl group attached to a picolinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-3-(trifluoromethyl)picolinamide typically involves the reaction of 3-(trifluoromethyl)picolinic acid with N-methoxy-N-methylamine. The reaction is carried out under controlled conditions, often using a suitable solvent and a catalyst to facilitate the process. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. Key steps include the purification of raw materials, precise control of reaction parameters, and thorough quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-Methoxy-N-methyl-3-(trifluoromethyl)picolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including factors like temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-Methoxy-N-methyl-3-(trifluoromethyl)picolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-Methoxy-N-methyl-3-(trifluoromethyl)picolinamide involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
N-Methoxy-N-methyl-3-(trifluoromethyl)picolinamide can be compared with other similar compounds, such as:
- N-Methoxy-N-methyl-3-(trifluoromethyl)benzamide
- N,N-Dimethyl-3-(trifluoromethyl)benzamide
These compounds share structural similarities but differ in their specific functional groups and overall properties. The presence of the picolinamide backbone in this compound makes it unique and may contribute to its distinct chemical behavior and applications.
Properties
Molecular Formula |
C9H9F3N2O2 |
|---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
N-methoxy-N-methyl-3-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C9H9F3N2O2/c1-14(16-2)8(15)7-6(9(10,11)12)4-3-5-13-7/h3-5H,1-2H3 |
InChI Key |
XEZFBUUDLAFTGX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=C(C=CC=N1)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



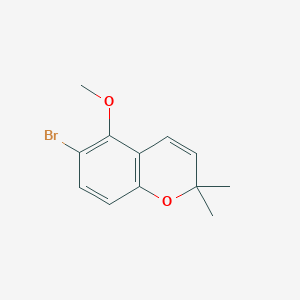
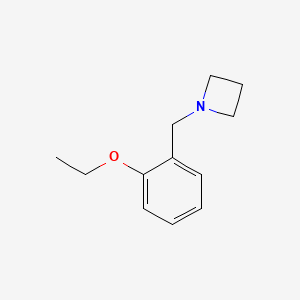

![Ethyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate hydrochloride](/img/structure/B13671923.png)


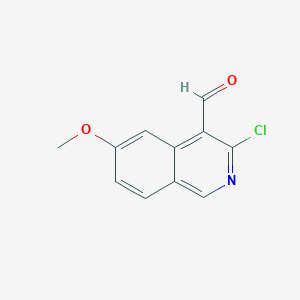


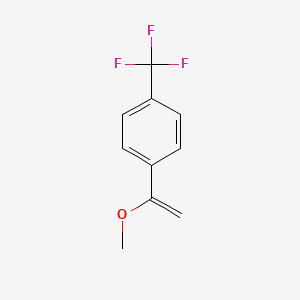
![4,6-Dibromo-2-methylbenzo[d]thiazole](/img/structure/B13671994.png)

